molecular formula C24H45GdO6 B1629901 Gadolinium trioctanoate CAS No. 29911-73-7

Gadolinium trioctanoate

Cat. No. B1629901
CAS RN: 29911-73-7
M. Wt: 586.9 g/mol
InChI Key: BYBSDTQXVSVDIR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadolinium is a silvery-white metal and a member of the lanthanide group of the periodic table . It is used in various applications, including as a contrast agent for magnetic resonance imaging (MRI) .


Synthesis Analysis

While specific synthesis methods for Gadolinium trioctanoate are not available, Gadolinium-based compounds are often synthesized using various chemical and physical methods .


Molecular Structure Analysis

The molecular structure of Gadolinium compounds can vary depending on the specific compound and its synthesis method .


Physical And Chemical Properties Analysis

Gadolinium has a melting point of 1313°C, a boiling point of 3273°C, and a density of 7.90 g/cm³ . The properties of Gadolinium trioctanoate could vary based on the specific structure and composition of the compound.

Mechanism of Action

In the context of MRI, Gadolinium contrast agents work by shortening the spin-lattice relaxation time (T1) of voxels in which they are present, resulting in a brighter signal on T1-weighted images .

Future Directions

The use of Gadolinium in medical imaging and other applications continues to be an active area of research. Future directions could include developing new Gadolinium-based compounds with improved properties and safety profiles .

properties

IUPAC Name

gadolinium(3+);octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Gd/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSDTQXVSVDIR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45GdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623531
Record name Gadolinium trioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gadolinium trioctanoate

CAS RN

29911-73-7
Record name Gadolinium trioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium trioctanoate
Reactant of Route 2
Gadolinium trioctanoate
Reactant of Route 3
Gadolinium trioctanoate
Reactant of Route 4
Gadolinium trioctanoate
Reactant of Route 5
Gadolinium trioctanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.